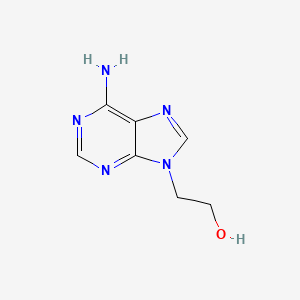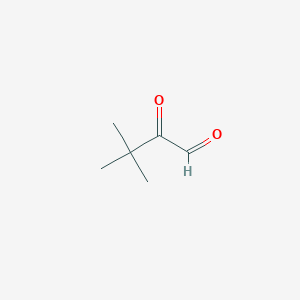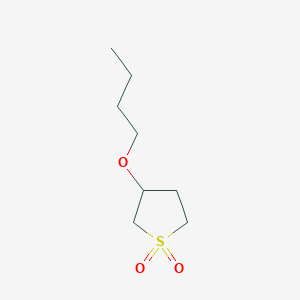
2-(6-Aminopurin-9-yl)ethanol
Übersicht
Beschreibung
2-(6-Aminopurin-9-yl)ethanol, also known as 2-Aminopurine, is a heterocyclic aromatic compound found in many plants and animals. It is an important derivative of purine, a nitrogenous base found in nucleic acids. 2-Aminopurine is used in a variety of fields, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
2-(6-Aminopurin-9-yl)ethanol: wird aufgrund seiner strukturellen Ähnlichkeit zu Adenin, einem Bestandteil von DNA und RNA, bei der Entwicklung von antiviralen Mitteln eingesetzt. Es dient als potenzieller Inhibitor der Virusreplikation, indem es die Nukleinsäuresynthese stört .
Biochemische Forschung
In der Biochemie wird diese Verbindung verwendet, um biochemische Pfade zu untersuchen, an denen Purine beteiligt sind. Sie kann als Substrat oder Inhibitor für Enzyme dienen, die mit Adeninderivaten interagieren, und so dazu beitragen, die Enzymfuktionen und den Purinstoffwechsel aufzuklären .
Molekularbiologie
Molekularbiologen verwenden This compound, um die Rolle von Purinen bei der Genexpression und -regulation zu untersuchen. Es kann in Oligonukleotide eingebaut werden, um Experimente zur Gen-Stilllegung oder Regulationsstudien durchzuführen .
Pharmakologie
Pharmakologische Studien umfassen This compound, um sein therapeutisches Potenzial zu untersuchen. Seine Analoga können so konzipiert werden, dass sie spezifische Krankheiten wie Krebs oder Gicht, bei denen der Purinstoffwechsel gestört ist, angreifen .
Analytische Chemie
Diese Verbindung ist ein Referenzmaterial in der analytischen Chemie zur Kalibrierung von Instrumenten und Validierung von Methoden zur Messung von Purinverbindungen in verschiedenen Proben, um die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse zu gewährleisten .
Chemische Synthese
This compound: ist ein Baustein in der chemischen Synthese. Es wird verwendet, um komplexere Moleküle, einschließlich Pharmazeutika und anderer biologisch aktiver Verbindungen, durch verschiedene chemische Reaktionen zu synthetisieren .
Umweltwissenschaften
Umweltwissenschaftler können die Auswirkungen von Purinderivaten wie This compound auf Ökosysteme untersuchen. Es kann verwendet werden, um das Schicksal von stickstoffhaltigen Verbindungen in der Umwelt und ihre Auswirkungen auf biologische Systeme zu verfolgen .
Landwirtschaftliche Forschung
In der Landwirtschaft könnte die Forschung an This compound zur Entwicklung von Wachstumsregulatoren oder Pestiziden führen. Das Verständnis seiner Rolle in der Pflanzenphysiologie könnte den Ernteertrag und die Krankheitsresistenz verbessern .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(6-Aminopurin-9-yl)ethanol plays a significant role in various biochemical reactions due to its structural similarity to adenine. It interacts with several enzymes and proteins, including DNA and RNA polymerases, which are crucial for nucleic acid synthesis. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, this compound can bind to nucleic acids, affecting their stability and function .
Cellular Effects
In cellular systems, this compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound can also interact with nucleic acids, leading to changes in gene expression. The binding interactions of this compound with proteins and nucleic acids are crucial for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including gene expression and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are important for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells influences its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-(6-aminopurin-9-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOTZQDXZDBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287530 | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
707-99-3 | |
| Record name | 9-(2-Hydroxyethyl)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














